Lipophilicity (XLogP3) Advantage of the 4-tert-Butylphenyl Substituent Compared to the Bis(4-methylphenyl) Analog
The target compound, bearing a 4-tert-butylphenyl group at C5, exhibits a computed XLogP3 of 3.9, compared to 2.9 for the closest commercially available analog, 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS 893726-40-4), which carries a 4-methylphenyl group at the equivalent position [1]. Both compounds share identical TPSA (111 Ų), hydrogen bond donor (2), and acceptor (5) counts, isolating the lipophilicity difference to the tert-butyl versus methyl substituent [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 2-{[Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS 893726-40-4): XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = +1.0 (approximately 10-fold higher octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A ΔlogP of +1.0 can substantially alter membrane permeability, oral absorption potential, and plasma protein binding, making the target compound a more suitable choice for cell-based assays requiring passive membrane diffusion or for programs targeting intracellular proteins.
- [1] PubChem Compound Summaries: CID 16637095 (target, XLogP3 = 3.9) and CID 16637102 (bis(4-methylphenyl) analog, XLogP3 = 2.9). National Center for Biotechnology Information (2025). View Source
